molecular formula C25H44O3S B8526084 5-[(3,7,11,15-Tetramethylhexadecyl)oxy]thiophene-2-carboxylic acid CAS No. 62071-15-2

5-[(3,7,11,15-Tetramethylhexadecyl)oxy]thiophene-2-carboxylic acid

Cat. No. B8526084
CAS RN: 62071-15-2
M. Wt: 424.7 g/mol
InChI Key: HGYAZLRLOGHSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,7,11,15-Tetramethylhexadecyl)oxy]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C25H44O3S and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62071-15-2

Molecular Formula

C25H44O3S

Molecular Weight

424.7 g/mol

IUPAC Name

5-(3,7,11,15-tetramethylhexadecoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C25H44O3S/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)17-18-28-24-16-15-23(29-24)25(26)27/h15-16,19-22H,6-14,17-18H2,1-5H3,(H,26,27)

InChI Key

HGYAZLRLOGHSGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC1=CC=C(S1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

When in Example 2, 1-bromo-3,7,11,15-tetramethyhexadecane is substituted for 1-bromohexadecane, 2-(3,7,11,15-tetramethylhexadecyloxy)thiophene is obtained. A solution of 38.1 g (0.1 mole) of 2-(3,7,11,15-tetramethylhexadecyloxy)-thiophene in 50 ml of anhydrous ether is added over a 4 hour period to 6.0 g of sodium amalgam in 100 ml of anhydrous ether at reflux temperature (36°-39° C) under slight nitrogen pressure. The mixture is refluxed an additional 2 hours, then cooled to room temperature are carbonated by adding freshly crushed dry ice after which 20 ml of ethanol is added dropwise followed by the addition of 50 ml of water. The aqueous solution is separated from the ether layer, filtered and acidified with hydrochloric acid to precipitate 5-(3,7,11,15-tetramethylhexadecyloxy)-2-thiophenecarboxylic acid.
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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